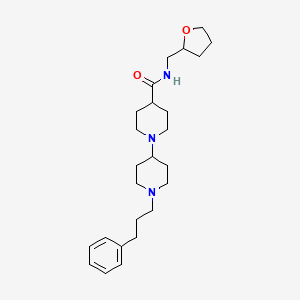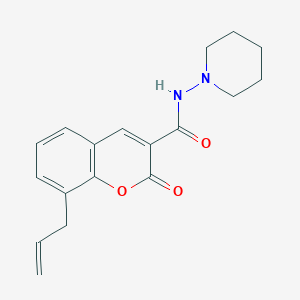methanone](/img/structure/B6075658.png)
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule that belongs to the class of piperidine compounds and has a molecular weight of 357.46 g/mol.
Mécanisme D'action
The mechanism of action of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation and oxidative stress. [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods and the improvement of the solubility of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone could lead to its wider use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a multistep process that involves the reaction of piperidine with 3-isopropoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-hydroxybenzyl chloride. The yield of [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is around 50%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
[1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anti-cancer agent. In vitro studies have shown that [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis. Additionally, [1-(4-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)26-21-7-3-5-18(13-21)22(25)19-6-4-12-23(15-19)14-17-8-10-20(24)11-9-17/h3,5,7-11,13,16,19,24H,4,6,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOHWKOIVWFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)
![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
![3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6075603.png)
![{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B6075607.png)
![methyl 4-{[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6075614.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6075615.png)

![2-methyl-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6075627.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6075640.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)